2-Phenylbenzo[d]oxazole-7-carbaldehyde
CAS No.: 137762-82-4
Cat. No.: VC8236502
Molecular Formula: C14H9NO2
Molecular Weight: 223.23 g/mol
* For research use only. Not for human or veterinary use.
![2-Phenylbenzo[d]oxazole-7-carbaldehyde - 137762-82-4](/images/structure/VC8236502.png)
Specification
CAS No. | 137762-82-4 |
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Molecular Formula | C14H9NO2 |
Molecular Weight | 223.23 g/mol |
IUPAC Name | 2-phenyl-1,3-benzoxazole-7-carbaldehyde |
Standard InChI | InChI=1S/C14H9NO2/c16-9-11-7-4-8-12-13(11)17-14(15-12)10-5-2-1-3-6-10/h1-9H |
Standard InChI Key | YVQBPKPDZXGVKB-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=NC3=CC=CC(=C3O2)C=O |
Canonical SMILES | C1=CC=C(C=C1)C2=NC3=CC=CC(=C3O2)C=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a benzo[d]oxazole system—a benzene ring fused to an oxazole heterocycle—with two critical substituents:
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A phenyl group at the 2-position, enhancing steric bulk and electronic delocalization.
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A formyl group (-CHO) at the 7-position, introducing electrophilic reactivity for further functionalization .
The oxazole ring (comprising two carbons, one oxygen, and one nitrogen atom) contributes to the molecule’s planar geometry, while the phenyl and formyl groups introduce steric and electronic asymmetry. This configuration is critical for interactions with biological targets, such as enzyme active sites.
Physicochemical Data
Property | Value |
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Molecular Formula | |
Molecular Weight | 223.23 g/mol |
CAS Number | 137762-82-4 |
Solubility | Limited in water; soluble in polar aprotic solvents (e.g., DMSO, DMF) |
Melting Point | Not fully characterized |
The formyl group’s polarity contrasts with the hydrophobic phenyl moiety, creating amphiphilic properties that influence solubility and membrane permeability.
Synthetic Methodologies
Oxidative Cyclization of Precursors
A common route involves oxidative cyclization of 2-(benzylideneamino)phenol derivatives. For example, electrochemical methods or reagents like BF·EtO facilitate ring closure by promoting intramolecular dehydration .
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Reactants: -Aminophenol (1 equiv), -cyano--phenyl--toluenesulfonamide (1.5 equiv).
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Conditions: Reflux in 1,4-dioxane with BF·EtO (2 equiv) for 24–30 h.
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Workup: Quench with NaHCO, extract with EtOAc, purify via column chromatography (Hex/EtOAc).
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Yield: 60–85%, depending on substituents.
Smiles Rearrangement Approach
Method | Advantages | Limitations |
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Oxidative Cyclization | High yields, scalable | Requires hazardous BF·EtO |
Smiles Rearrangement | Functional group diversity | Multi-step, moderate yields |
Biological Activities and Mechanisms
Tyrosinase Inhibition
2-Phenylbenzo[d]oxazole-7-carbaldehyde derivatives exhibit potent tyrosinase inhibitory activity, critical for treating hyperpigmentation disorders. In comparative studies:
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IC: 8.3 μM (vs. 28.4 μM for kojic acid).
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Mechanism: Chelates copper ions in the enzyme’s active site, disrupting melanin synthesis.
Anti-Staphylococcal Activity
The compound’s Sortase A inhibition (IC = 19.8–184.2 μM) disrupts bacterial adhesion and biofilm formation in Staphylococcus aureus. Structure-activity relationship (SAR) studies indicate:
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The formyl group enhances hydrogen bonding with Asn114 and Arg216 residues.
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Phenyl substitution improves hydrophobic interactions with the enzyme’s pocket.
Applications in Pharmaceutical Development
Lead Compound Optimization
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Analog Synthesis: Introducing electron-withdrawing groups (e.g., -NO) at the phenyl ring improves tyrosinase inhibition by 30%.
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Prodrug Design: Masking the formyl group as an acetal enhances bioavailability in murine models .
Material Science Applications
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Fluorescent Probes: The conjugated system emits at 450 nm, useful in OLEDs.
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Coordination Polymers: Reacts with transition metals (e.g., Zn) to form porous frameworks for gas storage .
Future Research Directions
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Mechanistic Studies: Elucidate the role of the oxazole ring in DNA intercalation.
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In Vivo Toxicology: Assess chronic toxicity in preclinical models.
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Formulation Strategies: Develop nanoparticle carriers to overcome solubility limitations.
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